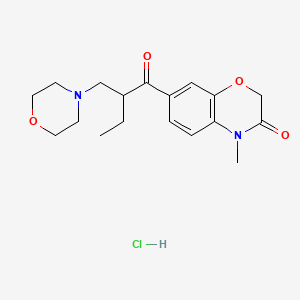
2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-(2-(4-morpholinylmethyl)-1-oxobutyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-(2-(4-morpholinylmethyl)-1-oxobutyl)-, monohydrochloride is a synthetic organic compound It belongs to the class of benzoxazinones, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-(2-(4-morpholinylmethyl)-1-oxobutyl)-, monohydrochloride typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the benzoxazinone core through cyclization reactions.
- Introduction of the methyl group at the 4-position.
- Attachment of the morpholinylmethyl group via alkylation or acylation reactions.
- Formation of the monohydrochloride salt through acid-base reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-(2-(4-morpholinylmethyl)-1-oxobutyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups such as carbonyls.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent being introduced or replaced.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: The parent compound without the additional substituents.
4-Methyl-2H-1,4-Benzoxazin-3(4H)-one: A simpler derivative with only the methyl group.
7-(2-(4-Morpholinylmethyl)-1-oxobutyl)-2H-1,4-Benzoxazin-3(4H)-one: A derivative with the morpholinylmethyl group.
Uniqueness
The uniqueness of 2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-(2-(4-morpholinylmethyl)-1-oxobutyl)-, monohydrochloride lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its simpler analogs.
Propriétés
Numéro CAS |
135420-38-1 |
|---|---|
Formule moléculaire |
C18H25ClN2O4 |
Poids moléculaire |
368.9 g/mol |
Nom IUPAC |
4-methyl-7-[2-(morpholin-4-ylmethyl)butanoyl]-1,4-benzoxazin-3-one;hydrochloride |
InChI |
InChI=1S/C18H24N2O4.ClH/c1-3-13(11-20-6-8-23-9-7-20)18(22)14-4-5-15-16(10-14)24-12-17(21)19(15)2;/h4-5,10,13H,3,6-9,11-12H2,1-2H3;1H |
Clé InChI |
DBAMPNPYKRRAAI-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN1CCOCC1)C(=O)C2=CC3=C(C=C2)N(C(=O)CO3)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3,5,5',6,6'-Hexahydro-2'-mercapto-2,6,6'-trithioxo[3,3'-BI-4H-thiopyran]-4,4'-dione](/img/structure/B12695598.png)
![Decyl 5-butyl-5-[[3-(decyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate](/img/structure/B12695605.png)

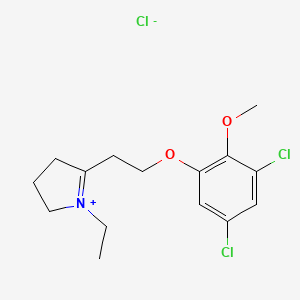
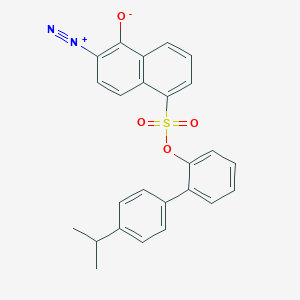
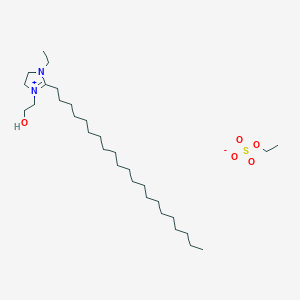

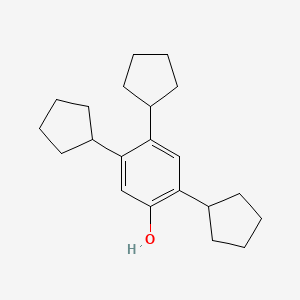

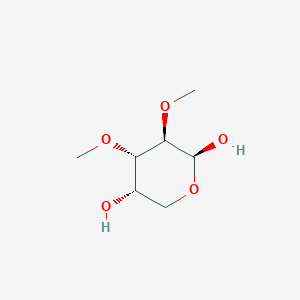
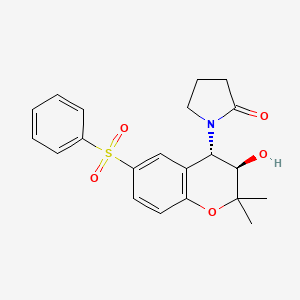
![2-[4-[3-[4-[(3S,3aR,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]piperazin-1-yl]propylsulfanyl]phenyl]acetic acid](/img/structure/B12695639.png)
